molecular formula C10H19N3O B8037258 1-methyl-5-[(3-methylbutoxy)methyl]-1H-pyrazol-3-amine

1-methyl-5-[(3-methylbutoxy)methyl]-1H-pyrazol-3-amine

Cat. No.: B8037258
M. Wt: 197.28 g/mol
InChI Key: LNWVLARHEBZWCW-UHFFFAOYSA-N
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Description

1-methyl-5-[(3-methylbutoxy)methyl]-1H-pyrazol-3-amine is an organic compound with the molecular formula C10H19N3O. This compound belongs to the class of pyrazoles, which are characterized by a five-membered ring structure containing two nitrogen atoms. The presence of the 3-methylbutoxy group and the amine functionality at the 3-position of the pyrazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-[(3-methylbutoxy)methyl]-1H-pyrazol-3-amine typically involves the following steps:

  • Formation of the Pyrazole Ring: : The initial step involves the cyclization of a suitable precursor, such as a 1,3-diketone, with hydrazine or a substituted hydrazine. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

  • Introduction of the Methyl Group: : The methyl group at the 1-position can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

  • Attachment of the 3-Methylbutoxy Group: : The 3-methylbutoxy group is typically introduced through an etherification reaction. This involves reacting the pyrazole intermediate with 3-methylbutanol in the presence of a strong acid like sulfuric acid or a base like sodium hydride.

  • Amination: : The final step involves the introduction of the amine group at the 3-position. This can be achieved through nucleophilic substitution reactions using ammonia or an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-[(3-methylbutoxy)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine or ether groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrazoles, while reduction may produce amine derivatives with altered oxidation states.

Scientific Research Applications

1-methyl-5-[(3-methylbutoxy)methyl]-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-5-[(3-methylbutoxy)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-aminopyrazole: Lacks the 3-methylbutoxy group, making it less hydrophobic.

    5-(butoxymethyl)-1H-pyrazol-3-amine: Similar structure but without the methyl group at the 1-position.

    1-methyl-5-(methoxymethyl)-1H-pyrazol-3-amine: Contains a methoxy group instead of the 3-methylbutoxy group.

Uniqueness

1-methyl-5-[(3-methylbutoxy)methyl]-1H-pyrazol-3-amine is unique due to the presence of both the 3-methylbutoxy group and the amine functionality, which confer distinct chemical and biological properties. This combination of functional groups can enhance the compound’s solubility, reactivity, and potential biological activity compared to its analogs.

Properties

IUPAC Name

1-methyl-5-(3-methylbutoxymethyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c1-8(2)4-5-14-7-9-6-10(11)12-13(9)3/h6,8H,4-5,7H2,1-3H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWVLARHEBZWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOCC1=CC(=NN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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